Product packaging for Drotaverine-d10 Hydrochloride(Cat. No.:)

Drotaverine-d10 Hydrochloride

Cat. No.: B1158142
M. Wt: 444.03
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogues in Drug Development Paradigms

Among stable isotopes, deuterium (B1214612) has garnered significant attention in drug development. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). wikipedia.org This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a common step in drug metabolism. gabarx.com By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, medicinal chemists can create deuterated analogues of existing drugs with potentially improved pharmacokinetic profiles. nih.gov This can translate to a longer drug half-life, more consistent systemic exposure, and potentially a better safety and tolerability profile compared to the original, non-deuterated compound. nih.govmedchemexpress.com The first FDA-approved deuterated drug, deutetrabenazine, serves as a prime example of this approach's success. nih.govacs.org

Rationale for Stable Isotope Incorporation in Active Pharmaceutical Ingredients

The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) offers several advantages throughout the drug development process. Stable isotope-labeled compounds are invaluable as internal standards in quantitative bioanalytical assays, such as mass spectrometry, allowing for precise measurement of drug concentrations in biological matrices. musechem.commedchemexpress.com They are also crucial for "fingerprinting" different batches of an API, which helps in ensuring product authenticity and mitigating issues like counterfeiting. naturesfingerprint.comnaturesfingerprint.comnih.gov Furthermore, stable isotope labeling is a powerful technique for elucidating complex metabolic pathways and identifying drug metabolites. medchemexpress.comchemicalsknowledgehub.com This detailed understanding of a drug's metabolic fate is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Overview of Drotaverine and its Pharmacological Context (Excluding Clinical Aspects)

Drotaverine is an antispasmodic agent belonging to the benzylisoquinoline class of compounds. nih.govalfa-chemistry.com It is structurally related to papaverine (B1678415) but exhibits more potent smooth muscle relaxant properties. drugbank.com The primary pharmacological action of drotaverine is to alleviate spasms in the smooth muscles of the gastrointestinal, biliary, and genitourinary tracts. alfa-chemistry.comdrugbank.com

The principal mechanism through which drotaverine exerts its spasmolytic effect is the selective inhibition of the phosphodiesterase-4 (PDE4) enzyme. nih.govdrugbank.compatsnap.com PDE4 is responsible for the intracellular degradation of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com By inhibiting PDE4, drotaverine leads to an accumulation of cAMP within smooth muscle cells. alfa-chemistry.compatsnap.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK). patsnap.com The phosphorylation of MLCK renders it inactive, preventing the interaction between actin and myosin that is necessary for muscle contraction, ultimately resulting in smooth muscle relaxation. patsnap.com

Scope and Objectives of Research on Drotaverine-d10 Hydrochloride

This compound is a deuterated analogue of drotaverine hydrochloride. medchemexpress.comszabo-scandic.com In this compound, ten hydrogen atoms have been replaced with deuterium. immunomart.comsussex-research.com The primary objective of creating and studying this compound is to investigate the potential impact of deuterium substitution on the pharmacokinetic and metabolic properties of drotaverine. medchemexpress.comimmunomart.com Research in this area aims to determine if the deuterated version offers advantages such as a modified metabolic profile or altered half-life, which are key considerations in drug development. immunomart.com Such studies utilize this compound as a tool to explore the metabolic pathways of drotaverine in greater detail.

Properties

Molecular Formula

C₂₄H₂₂D₁₀ClNO₄

Molecular Weight

444.03

Synonyms

1-[(3,4-Diethoxyphenyl)methylene]-6,7-(diethoxy-d10)-1,2,3,4-tetrahydroisoquinoline Hydrochloride;  Isodihydroperparine-d10 Hydrochloride;  NOSH-BRA-d10;  No-Spa-d10;  No-Spa-d10 Hydrochloride;  Tetraspasmin-Lefa-d10; 

Origin of Product

United States

Synthesis and Chemical Characterization of Drotaverine D10 Hydrochloride

Strategies for Deuterium (B1214612) Labeling

The introduction of deuterium into the Drotaverine molecule can be achieved through various synthetic strategies. The specific placement of the ten deuterium atoms on the two ethoxy groups attached to the isoquinoline (B145761) ring system, as indicated by its chemical name (Z)-1-(3,4-Diethoxybenzylidene)-6,7-bis(ethoxy-d5)-1,2,3,4-tetrahydroisoquinoline hydrochloride, necessitates specific labeling approaches. cleanchemlab.com

Deuteration via Deuterated Precursors (e.g., Deuterated Ethanol)

The most direct and common strategy for synthesizing Drotaverine-d10 is through the use of deuterated precursors. This method ensures precise control over the location and number of deuterium atoms incorporated. The synthesis of Drotaverine involves the etherification of catechol precursors to introduce the four ethoxy groups. To produce Drotaverine-d10, a deuterated ethylating agent is used to introduce two of these ethoxy groups.

A plausible precursor for this synthesis is ethyl-d5 iodide (C2D5I) or deuterated diethyl sulfate. These reagents are used to alkylate the hydroxyl groups of a key intermediate, such as 6,7-dihydroxy-1-(3,4-diethoxybenzylidene)-1,2,3,4-tetrahydroisoquinoline. This reaction introduces the two ethoxy-d5 groups at the 6 and 7 positions of the isoquinoline core, leading to the desired labeled product. The use of precursors ensures high isotopic enrichment. sussex-research.com

Hydrogen/Deuterium Exchange Reactions

Hydrogen/Deuterium (H/D) exchange reactions represent another potential, though less direct, method for deuterium labeling. researchgate.netchem-station.com These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium-rich source, such as heavy water (D₂O) or deuterated solvents, often in the presence of a catalyst. researchgate.net

For a molecule like Drotaverine, H/D exchange would be challenging for labeling the specific ethyl protons due to their non-acidic nature. Catalytic methods, potentially using transition metals like platinum or palladium, would be required to activate the C-H bonds for exchange. chem-station.com However, this approach often provides less control over the specific positions of deuteration and can lead to a mixture of partially deuterated products. Therefore, synthesis using deuterated precursors is the preferred method for producing Drotaverine-d10 with specific labeling patterns and high isotopic purity.

Synthetic Pathways and Methodological Considerations

The synthesis of Drotaverine-d10 hydrochloride mirrors the established pathways for the unlabeled compound, with the critical modification of introducing the deuterated precursor at the appropriate step. A general synthetic route for Drotaverine involves the condensation of a substituted phenethylamine (B48288) with a substituted phenylacetic acid, followed by cyclization and subsequent chemical modifications. guidechem.comgoogle.com

For Drotaverine-d10, the synthesis would logically proceed by first preparing the two key intermediates: 3,4-diethoxyphenethylamine (B1270529) and a phenylacetic acid derivative that already contains the deuterated ethoxy groups.

A plausible synthetic pathway is outlined below:

Preparation of 6,7-bis(ethoxy-d5)-3,4-dihydroisoquinoline intermediate: This starts with a suitable catechol derivative which is etherified using a deuterated ethylating agent (e.g., ethyl-d5 bromide) to form 1,2-bis(ethoxy-d5)benzene. This compound then undergoes further reactions to build the isoquinoline core.

Preparation of the 3,4-diethoxybenzylidene moiety: This component is typically synthesized from 3,4-diethoxybenzaldehyde.

Condensation and Final Steps: The deuterated isoquinoline intermediate is condensed with the 3,4-diethoxybenzaldehyde. The resulting product is then converted to the hydrochloride salt to yield this compound.

Methodological considerations include ensuring anhydrous reaction conditions to prevent isotopic dilution from atmospheric moisture. Purification of intermediates and the final product, typically by recrystallization or chromatography, is crucial to achieve the high chemical and isotopic purity required for its use as a reference standard. sussex-research.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Confirming the successful synthesis, structure, and purity of this compound requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Confirmation

NMR spectroscopy is an indispensable tool for verifying the incorporation and location of deuterium atoms. rsc.orgresearchgate.net In the ¹H NMR spectrum of Drotaverine-d10, the signals corresponding to the protons of the two ethoxy groups at positions 6 and 7 of the isoquinoline ring would be absent or significantly diminished. The remaining signals for the aromatic, methylene, and the other two ethoxy groups would be present. The percentage of deuterium incorporation can be accurately determined by comparing the integration of the residual proton signals in the labeled positions to the integrals of unlabeled positions. rsc.org

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing direct evidence of their presence and chemical environment. In ¹³C NMR, the carbon atoms bonded to deuterium (CD₂ and CD₃) will exhibit characteristic splitting patterns (triplets and septets, respectively) due to carbon-deuterium coupling, and their signals will be shifted slightly upfield compared to their non-deuterated counterparts.

Table 1: Expected NMR Spectral Data Comparison

TechniqueDrotaverine HydrochlorideThis compound
¹H NMRShows signals for all 31 protons, including four distinct ethoxy groups.Absence of signals for the 10 protons on the two ethoxy groups at positions 6 and 7.
¹³C NMRShows distinct signals for all 24 carbon atoms.Carbons of the deuterated ethoxy groups show multiplet signals due to C-D coupling and a slight upfield shift.
²H NMRNo signal.Shows signals corresponding to the deuterium atoms in the ethoxy-d5 groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Shift Verification

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of the synthesized compound, thereby confirming the incorporation of the deuterium atoms. nih.govresearchgate.net The mass of a deuterium atom (2.014 Da) is greater than that of a protium (B1232500) atom (1.008 Da). Therefore, the replacement of ten hydrogen atoms with ten deuterium atoms results in a predictable increase in the molecular mass.

The molecular formula for non-deuterated Drotaverine hydrochloride is C₂₄H₃₂ClNO₄, with a monoisotopic mass of approximately 433.202 Da. nih.govlgcstandards.com The deuterated analogue, this compound, has the molecular formula C₂₄H₂₂D₁₀ClNO₄. cymitquimica.comchemscene.com This results in a significant mass shift.

Table 2: Molecular Weight and Formula Data

CompoundMolecular FormulaMolecular Weight (g/mol)Monoisotopic Mass (Da)
Drotaverine HydrochlorideC₂₄H₃₂ClNO₄433.97 chemicalbook.com433.202 lgcstandards.com
This compoundC₂₄H₂₂D₁₀ClNO₄ cymitquimica.com444.03 sussex-research.comcymitquimica.com~443.265

HRMS analysis would show a molecular ion peak corresponding to the mass of the deuterated compound, confirming that the synthesis has successfully produced Drotaverine-d10. The isotopic distribution pattern in the mass spectrum also provides information about the isotopic purity of the sample. Purity is also commonly assessed using High-Performance Liquid Chromatography (HPLC). sussex-research.com

Chromatographic Purity Analysis (e.g., Reverse-Phase HPLC)

The chemical purity of this compound is primarily determined using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific methods for the d10 isotopologue are not extensively published, the chromatographic conditions are analogous to those established for the non-labeled Drotaverine Hydrochloride due to their identical physicochemical properties. nih.govasianpubs.orgijpbs.com These methods are designed to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. nih.gov

A typical RP-HPLC system for purity analysis utilizes a C8 or C18 column with gradient or isocratic elution. nih.govasianpubs.orgresearchgate.net The mobile phase commonly consists of an aqueous buffer (such as potassium dihydrogen orthophosphate or a dilute acid like formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpbs.comresearchgate.net Detection is typically performed using a UV detector at a wavelength where the chromophore of the drotaverine molecule exhibits significant absorbance, such as 230 nm, 241 nm, or 357 nm. nih.govasianpubs.orgijpbs.com The method is validated according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure reliable and accurate purity assessment. nih.govasianpubs.org The purity is generally expected to be ≥98%.

The table below summarizes typical parameters used in RP-HPLC methods for the analysis of drotaverine, which are applicable to its deuterated analog.

Table 1: Representative RP-HPLC Conditions for Purity Analysis

Parameter Condition 1 Condition 2 Condition 3
Column XTerra RP18, 150 x 4.6 mm, 5 µm nih.gov C8 (Phenomenex), 250 mm x 4.6 mm asianpubs.org Phenomenex ODS C-18, 250 x 4.6 mm, 5 µm ijpbs.com
Mobile Phase A 0.02 M KH2PO4 buffer (pH 3.0) nih.gov 0.05 M KH2PO4 (pH 3.5) asianpubs.org Water with 0.05% glacial acetic acid ijpbs.com
Mobile Phase B Acetonitrile nih.gov Methanol asianpubs.org Acetonitrile with 0.05% glacial acetic acid ijpbs.com
Elution Mode Gradient nih.gov Isocratic (55:45 v/v) asianpubs.org Isocratic (50:50 v/v) ijpbs.com
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min asianpubs.org 0.5 mL/min ijpbs.com
Detection (UV) 230 nm nih.gov 241 nm asianpubs.org 357 nm ijpbs.com
Column Temp. 25°C nih.gov Ambient asianpubs.org Ambient ijpbs.com

| Retention Time | ~7.4 min nih.gov | ~8.7 min asianpubs.org | ~4.3 min ijpbs.com |

Isotopic Purity and Enrichment Assessment

The assessment of isotopic purity and enrichment is a critical characterization step for any deuterated compound, including this compound. This analysis confirms the number and location of deuterium atoms and quantifies the percentage of the d10 species relative to other isotopic variants (d0 to d9). The primary techniques for this evaluation are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

HR-MS is used to determine the isotopic distribution of the compound. By comparing the experimentally measured mass spectrum with the theoretical distribution for a 100% enriched d10 compound, the level of isotopic enrichment can be calculated. rsc.org The analysis involves integrating the ion signals for each isotopic species (M, M+1, M+2, etc.) to determine their relative abundances. rsc.org For Drotaverine-d10, the target is to have the molecular ion cluster centered around the mass of the d10 isotopologue, with minimal contribution from lower deuterated species.

NMR spectroscopy, particularly ¹H NMR, is used to confirm the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the four ethoxy groups should be absent or significantly diminished, confirming successful deuteration at these ten positions. The isotopic purity can be estimated by comparing the integration of any residual proton signals at the deuterated sites to the integration of a non-deuterated proton signal within the molecule.

The combination of these techniques provides a comprehensive profile of the isotopic integrity of the labeled compound. rsc.org

Table 2: Illustrative Isotopic Purity Data for this compound

Parameter Method Specification Result
Molecular Formula - C₂₄H₂₂D₁₀ClNO₄ cymitquimica.com Conforms
Molecular Weight - 444.03 cymitquimica.comchemscene.com Conforms
Isotopic Distribution HR-MS Report results See distribution below
Isotopic Enrichment HR-MS ≥98% (sum of d10) 99.5%

| Deuterium Incorporation | ¹H NMR | ≥98% | Conforms |

Illustrative Isotopic Distribution:

Isotopic Species Relative Abundance (%)
d10 99.5
d9 0.4
d8 <0.1

Principles and Methodologies of Stable Isotope Dilution Mass Spectrometry Sid Ms

Fundamental Concepts of Isotope Labeling in Quantitative Analysis

Isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their stable isotopes. cernobioscience.comspectroinlets.com In the case of Drotaverine-d10 Hydrochloride, ten hydrogen atoms in the drotaverine molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. wikipedia.org This labeling creates a compound that is chemically identical to the original molecule but has a different mass. bioscientia.de

The key principle behind SID-MS is that the isotopically labeled compound, this compound, behaves chemically and physically in an almost identical manner to the unlabeled drotaverine. bioscientia.dejuniperpublishers.com This is because the substitution of hydrogen with deuterium does not significantly alter the molecular shape, size, or chemical reactivity. wikipedia.orgbioscientia.de However, the presence of ten neutrons in the deuterium atoms results in a measurable mass difference between the labeled and unlabeled compounds. bioscientia.de This mass difference is the basis for their differentiation in the mass spectrometer. nih.govacs.org

The similar chemical properties ensure that both the analyte (drotaverine) and the internal standard (this compound) experience similar effects during sample preparation, chromatography, and ionization, which helps to minimize analytical errors. scispace.com

In bioanalytical quantification, a known amount of the stable isotope-labeled internal standard, this compound, is added to a biological sample (such as plasma or urine) containing an unknown amount of the analyte, drotaverine. wikipedia.orgnih.gov This process is often referred to as "spiking". up.ac.za Because the internal standard is chemically identical to the analyte, it can account for variations that may occur during the analytical process, including extraction efficiency, matrix effects, and instrument response. scispace.com

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. nih.govuni-muenchen.de This method is considered a gold standard in quantitative analysis due to its high precision and accuracy. wikipedia.org

Table 1: Key Properties of Analyte and Internal Standard

Property Drotaverine This compound
Chemical Formula C24H31NO4 C24H21D10NO4·HCl
Monoisotopic Mass 397.2253 g/mol 407.2881 g/mol
Chemical Behavior Identical Identical
Mass Spectrometric Detection Differentiated by mass Differentiated by mass

Theoretical Basis of Mass Spectrometry for Deuterated Analogue Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govacs.org For the analysis of Drotaverine and its deuterated analogue, techniques such as electrospray ionization and multiple reaction monitoring are commonly employed. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like drotaverine. unr.eduwikipedia.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. creative-proteomics.com As the solvent in these droplets evaporates, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte and the internal standard. acs.org These ions are then transferred into the mass spectrometer for analysis. unr.edu ESI is advantageous because it typically produces minimal fragmentation of the analyte, preserving the molecular ion for detection. wikipedia.org

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. nih.govspringernature.com In an MRM experiment, a specific precursor ion (the molecular ion of either drotaverine or this compound) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is selected and monitored in the second mass analyzer. nih.gov

This process of selecting a specific precursor-to-product ion transition for both the analyte and the internal standard provides a high degree of specificity, as it is unlikely that other molecules in the sample will have the same precursor and product ion masses. nih.gov This enhances the signal-to-noise ratio and allows for the accurate quantification of drotaverine even in complex biological matrices. nih.govresearchgate.net

Table 2: Example MRM Transitions for Drotaverine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Drotaverine 398.2 192.1
Drotaverine-d10 408.2 202.1

Note: These are hypothetical values for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Chromatographic Separation Principles (e.g., LC, GC)

Prior to mass spectrometric analysis, chromatographic separation is typically employed to separate the analyte and internal standard from other components in the sample matrix. uni-muenchen.de For a compound like drotaverine, liquid chromatography (LC) is the most common separation technique used. nih.govrjptonline.orgrjptonline.org

In LC, the sample is injected into a column containing a stationary phase. A liquid mobile phase is then passed through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. uni-muenchen.de For drotaverine analysis, reversed-phase LC is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.govrjptonline.org

Because this compound has virtually identical chemical properties to drotaverine, they will have very similar retention times in the chromatographic system. scispace.com This co-elution is advantageous because it ensures that both compounds are subjected to the same conditions as they enter the mass spectrometer, further improving the accuracy of the quantification. scispace.com The slight difference in retention time that can sometimes be observed between a deuterated and non-deuterated compound is generally minimal and does not affect the quantification. scispace.com

Development and Validation of Bioanalytical Methods Utilizing Drotaverine D10 Hydrochloride

Method Development Stages for LC-MS/MS

Method development is a systematic process that involves the optimization of various procedures and conditions to ensure the resulting analytical method is suitable for validation and its intended purpose. capa.org.twich.org This process for quantifying Drotaverine in biological samples, using Drotaverine-d10 Hydrochloride as an internal standard, encompasses several critical stages, from sample preparation to mass spectrometric detection.

The primary goal of sample preparation is to extract Drotaverine and the internal standard, this compound, from the complex biological matrix (e.g., plasma, serum), remove interfering substances, and concentrate the analytes. ijisrt.com The choice of technique depends on the analyte's properties, the required sensitivity, and the sample matrix. ijisrt.comijpsjournal.com

Protein Precipitation (PP): This is a straightforward and widely used technique for small molecule analysis in plasma. ijisrt.com It involves adding a precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile (B52724), to the plasma sample. ijisrt.comnih.gov This denatures and precipitates the majority of proteins. Following centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. nih.gov This method was successfully employed for Drotaverine analysis, where plasma samples were deproteinized with methanol before injection into the chromatographic system. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique that separates analytes based on their differential solubility in two immiscible liquid phases, usually an aqueous phase (the biological sample) and an organic solvent. orientjchem.org This method can provide cleaner extracts compared to protein precipitation. For Drotaverine, LLE has been effectively used to separate the drug from human plasma. rjptonline.orgresearchgate.net The optimization of LLE involves selecting an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic layer. orientjchem.org

The optimization of these techniques aims to maximize the recovery of both Drotaverine and this compound while minimizing matrix effects, which can interfere with ionization and compromise the accuracy of the results. ijpsjournal.com

Chromatographic separation is crucial for resolving the analyte and internal standard from endogenous matrix components, ensuring the specificity of the assay. The development of a robust LC method involves the careful selection and optimization of several key parameters.

Columns: Reversed-phase columns are most commonly used for the analysis of Drotaverine. C18 columns are a frequent choice, valued for their versatility and retention of moderately polar compounds. nih.govrjptonline.orgresearchgate.net C8 columns have also been successfully implemented. asianpubs.orgresearchgate.net The selection depends on achieving the desired retention and peak shape.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. For Drotaverine analysis, common mobile phases include combinations of acetonitrile or methanol with an aqueous buffer, often containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govresearchgate.netshsmu.edu.cn For instance, one method utilized a mobile phase of 0.2% formic acid in water and acetonitrile (65:35, v/v). nih.gov Another used 0.2% formic acid and methanol (55:45, v/v). researchgate.net The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. nih.govrjptonline.org

Flow Rates and Temperature: The flow rate of the mobile phase is optimized to achieve good separation within a reasonable analysis time. For Drotaverine, flow rates are typically in the range of 0.4 mL/min to 1.0 mL/min. nih.govasianpubs.orgijpbs.com The column temperature is also controlled, often set at around 35-40°C, to ensure reproducible retention times and improve peak symmetry. nih.gov

The following table summarizes various chromatographic conditions used in the analysis of Drotaverine.

Tandem mass spectrometry offers high sensitivity and selectivity for quantification. Optimization of MS parameters is performed to maximize the response for both Drotaverine and its internal standard, this compound. chromatographyonline.com

Ionization Mode and Polarity: Electrospray ionization (ESI) is the most common ionization technique for compounds like Drotaverine. chromatographyonline.com The analysis is typically performed in the positive ion mode, as the molecular structure of Drotaverine readily accepts a proton to form a positively charged ion [M+H]+. nih.govresearchgate.net

Ion Transitions (MRM): Quantification is performed using the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific. The selection of precursor-to-product ion transitions for both Drotaverine and this compound is a key step. Because this compound is a stable isotope-labeled version, its precursor ion will have a higher mass-to-charge ratio (m/z) than Drotaverine, but it often fragments to produce a common product ion or a similarly shifted product ion.

Parameter Tuning: Various instrumental parameters are optimized to achieve the highest signal intensity. This includes tuning source-dependent parameters like gas flows (nebulizer gas, heater gas), ion spray voltage, and temperature, as well as compound-dependent parameters such as declustering potential (DP) and collision energy (CE). researchgate.netchromatographyonline.com The collision energy is specifically optimized to yield the most abundant and stable product ion for a robust signal. chromatographyonline.com

The table below presents an example of optimized mass spectrometric parameters for Drotaverine analysis.

The use of an internal standard is fundamental to correct for the variability inherent in the bioanalytical process. scispace.com A stable isotopically labeled internal standard like this compound is considered the gold standard. scispace.com

The strategy for its use is straightforward but critical. A known and fixed concentration of the this compound working solution is added to every sample, including calibration standards, quality control (QC) samples, and the unknown study samples, at an early stage of the sample preparation process. ijpbms.com The concentration is chosen to provide a strong and reproducible signal that does not interfere with the analyte's signal and falls within the linear range of the detector.

Quantification is based on the ratio of the peak area of the analyte (Drotaverine) to the peak area of the internal standard (this compound). This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Drotaverine in unknown samples is then calculated from their measured peak area ratio using this calibration curve. This ratiometric approach effectively corrects for variations in sample extraction recovery, injection volume, and ionization efficiency, leading to a highly precise and accurate method. scispace.combioanalysis-zone.com

Rigorous Bioanalytical Method Validation (ICH Guidelines Adherence)

Once the analytical method is developed, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. ich.orgeuropa.eu This validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). capa.org.twnih.govalliedacademies.org The objective is to ensure the method yields reliable data for pharmacokinetic, toxicokinetic, or bioequivalence studies. europa.eueuropa.eu Key validation parameters include selectivity, specificity, accuracy, precision, calibration curve performance, and stability. europa.eu

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu Specificity is a measure of how effectively the method can measure only the intended analyte.

To establish selectivity and specificity for the Drotaverine assay, the following evaluations are performed:

Analysis of Blank Matrix: At least six different sources of the blank biological matrix (e.g., human plasma) are analyzed. These samples are processed without the addition of the internal standard to check for any endogenous interferences at the retention time of Drotaverine. They are also processed with the internal standard to check for interferences at the retention time of this compound. ijpbs.com

Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. For the internal standard, the response of any interfering peak should be less than 5% of its response in the LLOQ sample.

Successful validation studies for Drotaverine have demonstrated no significant interference from endogenous plasma components at the retention times of either Drotaverine or the internal standard, confirming the method's high selectivity. rjptonline.orgresearchgate.net This ensures that the measured signal is solely from the compound of interest, leading to accurate quantification.

Sensitivity (Lower Limit of Quantification, LLOQ)

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For a bioanalytical method, the LLOQ is a critical parameter that defines the sensitivity of the assay. In methods where this compound would be used as an internal standard for the quantification of drotaverine, the LLOQ would be established for drotaverine itself.

Detailed research findings specifying the LLOQ for drotaverine in a method validated with this compound as the internal standard are not available in the public domain.

Linearity and Calibration Curve Performance

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the concentration of the analyte.

Specific data on the linearity and calibration curve performance for a bioanalytical method for drotaverine that utilizes this compound as the internal standard, including the range of concentrations and the correlation coefficient (r²), are not detailed in the available scientific literature.

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both are assessed at multiple concentration levels within the linear range, typically through intra-day (within a single day) and inter-day (on different days) analyses.

While regulatory guidelines dictate the acceptance criteria for accuracy and precision, specific intra-day and inter-day accuracy and precision data from studies using this compound as the internal standard are not publicly documented.

Recovery Determination

Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. It is assessed by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration.

Quantitative data on the recovery of drotaverine from biological matrices in methods specifically employing this compound as the internal standard are not available in the reviewed literature.

Stability of Analyte and Internal Standard in Research Matrices (e.g., Short-term, Long-term, Freeze-Thaw)

Stability studies are conducted to evaluate the stability of the analyte and the internal standard in the biological matrix under different storage and handling conditions. This includes short-term stability at room temperature, long-term stability under frozen conditions (e.g., -20°C or -80°C), and stability after multiple freeze-thaw cycles.

Specific stability data for this compound as an internal standard in various research matrices under short-term, long-term, and freeze-thaw conditions have not been reported in the accessible scientific literature.

Carry-over Assessment

Carry-over is the appearance of an analytical signal from a preceding sample in a subsequent sample. It is assessed by injecting a blank sample after a high-concentration sample to ensure that no residual analyte or internal standard is carried over to the next analysis, which could lead to inaccurate results.

There are no specific published findings detailing the carry-over assessment for bioanalytical methods that utilize this compound as the internal standard.

Dilution Integrity

Dilution integrity is evaluated to ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with a blank matrix to bring the concentration into the validated range of the calibration curve, without affecting the accuracy and precision of the measurement.

Specific data and findings related to the dilution integrity of a bioanalytical method for drotaverine using this compound as the internal standard are not available in the public domain.

Lack of Publicly Available Data Precludes Detailed Analysis of this compound in Bioanalytical Cross-Validation and Partial Validation Strategies

Bioanalytical method validation is a critical process in drug development, ensuring the reliability and accuracy of quantitative data for pharmacokinetic and bioequivalence studies. Key components of this validation process include cross-validation and partial validation, which are implemented under specific circumstances.

Cross-validation is essential when two or more distinct bioanalytical methods are used to generate data within the same study or across different studies that will be combined. The objective is to demonstrate that the data from each method are comparable and interchangeable. This process typically involves analyzing the same set of quality control (QC) samples and/or subject samples using each analytical method and comparing the results. Statistical assessments are employed to ensure a lack of significant bias between the methods. The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice in such validations as it can help to minimize variability and ensure the accuracy of the results. However, specific data from such a cross-validation study involving this compound has not been reported in the reviewed literature.

Partial validation is performed when minor modifications are made to a fully validated bioanalytical method. These modifications could include a change in laboratory, analytical instrumentation, or a minor change in the analytical procedure. The extent of the partial validation depends on the nature of the change. It can range from a few intra-assay accuracy and precision runs to a more comprehensive evaluation of several validation parameters. The goal is to demonstrate that the modification has not adversely affected the performance of the method. Again, while this compound would be an appropriate internal standard for such a validation, no specific research findings detailing the parameters and outcomes of a partial validation using this compound are available.

In the absence of specific studies, it is not possible to provide detailed research findings or generate the requested data tables illustrating the performance of this compound in cross-validation and partial validation scenarios. The scientific community relies on published data to disseminate such specific findings, and in this particular case, the information is not present in the public domain.

Research Applications of Drotaverine D10 Hydrochloride in Preclinical and Mechanistic Studies

Application in Pharmacokinetic Research Methodologies (Excluding Clinical Outcomes)

The primary application of Drotaverine-d10 Hydrochloride is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. musechem.comkcasbio.com Its use is fundamental to developing robust and reliable pharmacokinetic profiles by minimizing analytical variability. musechem.comtexilajournal.com

ADME studies are critical for understanding how a drug behaves in a biological system. acs.orgcriver.com The design of these studies relies on the accurate quantification of the drug and its metabolites in various biological matrices over time. acs.org this compound is instrumental in this context.

In a typical study design, this compound is added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration during the sample preparation process. texilajournal.com Because it has nearly identical physicochemical properties to the non-labeled drotaverine, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability during analysis. kcasbio.comnih.gov By measuring the ratio of the analytical signal of drotaverine to that of this compound, researchers can correct for these variations, ensuring the data accurately reflects the true concentration of the drug in the body. kcasbio.comnih.gov This approach is foundational for accurately determining key pharmacokinetic parameters derived from ADME studies. acs.orgnih.gov Furthermore, stable isotopes are well-suited for bioavailability and bioequivalence studies in humans, where labeled and unlabeled drugs can be administered simultaneously by different routes to precisely determine absorption characteristics. crimsonpublishers.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity. jchps.comijpras.com The use of a SIL-IS like this compound is considered best practice for these assays. nih.gov

The analytical method involves several key steps:

Sample Preparation: Biological samples, such as human plasma, are first treated to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents like methanol (B129727) or liquid-liquid extraction (LLE). nih.govrjptonline.orgresearchgate.net this compound is added during this stage.

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The analyte (drotaverine) and the internal standard (this compound) pass through a column (e.g., a C18 column) and are separated from other matrix components. nih.govresearchgate.netcarta-evidence.org Because their structures are nearly identical, they co-elute, which is ideal for correcting matrix effects. texilajournal.com

Mass Spectrometric Detection: As the compounds exit the HPLC column, they are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. nih.gov The instrument is set to monitor specific mass-to-charge (m/z) transitions for both drotaverine and this compound in a mode known as Multiple Reaction Monitoring (MRM). ijpras.comnih.gov This highly specific detection allows for precise quantification even at very low concentrations.

Validated LC-MS/MS methods for drotaverine demonstrate high precision, accuracy, and sensitivity, as summarized in the table below. nih.govrjptonline.orgresearchgate.netbrieflands.com The use of a deuterated internal standard like this compound ensures these methods are reliable and reproducible. nih.gov

ParameterFinding 1 nih.govresearchgate.netFinding 2 rjptonline.orgresearchgate.netFinding 3 brieflands.com
Linearity Range (ng/mL)2.24 - 4480.993 - 498.24532 - 960
Lower Limit of Quantification (LLOQ) (ng/mL)2.241.01332
Precision (%CV)< 6.3%0.14% - 0.90%Good repeatability
Accuracy (% Bias)< 5.4%98.033% - 100.583%Not specified
Recovery91% - 98%Precise recovery98.68%

Pharmacokinetic (PK) modeling uses mathematical models to describe the time course of a drug's ADME processes. Deuterated tracers like this compound are powerful tools for generating the high-quality data needed for this modeling.

One advanced technique involves administering the deuterated tracer to subjects already at a steady-state concentration of the non-labeled drug. Because the tracer is biochemically equivalent but mass-distinguishable, its pharmacokinetics can be studied without altering the existing therapeutic regimen. This allows for the determination of parameters like clearance, volume of distribution, and elimination half-life under true physiological conditions.

Data from such studies, showing the concentration of both labeled and unlabeled drug over time, are fitted to compartmental models (e.g., one- or two-compartment models). These models help researchers understand and predict how the drug will behave in the body, providing a quantitative framework for its disposition. Studies on drotaverine have established key PK parameters, noting that it is eliminated mainly by non-renal routes. nih.gov

Pharmacokinetic ParameterReported Value for Drotaverine nih.gov
Elimination Half-Life (t½)Not specified
Plasma Clearance (CL)Not specified
Renal Clearance (% of Total)0.31 ± 0.13%
Apparent Volume of Distribution (Vd)Not specified
Mean Absolute Bioavailability58.2 ± 18.2% (Range: 24.5% - 91%)

Elucidation of Metabolic Pathways and Transformations

Understanding how a drug is metabolized is crucial for predicting its efficacy, potential for drug-drug interactions, and toxicity. Isotopic labeling with deuterium (B1214612) is a key technique for this purpose. acs.orgmusechem.com

Isotopic labeling is a technique used to track the journey of a molecule through a metabolic pathway. wikipedia.org When this compound is administered in a preclinical model, the deuterium atoms act as a stable, non-radioactive tag. As the parent drug is converted into various metabolites by enzymes in the body (primarily in the liver), the deuterium label is typically retained. acs.orgcriver.com

By analyzing biological samples (e.g., plasma, bile, urine, and feces) at different time points, researchers can track the appearance and disappearance of all deuterium-containing compounds. nih.gov This allows for a comprehensive mapping of the drug's metabolic fate, showing what metabolites are formed, in what proportion, and how they are cleared from the body. nih.gov This process, known as metabolic flux analysis, provides a dynamic view of the biotransformation pathways. wikipedia.org

Mass spectrometry is the primary analytical tool for identifying the structures of metabolites formed from a deuterated drug. ijpras.comnih.gov The key advantage of using this compound is the distinctive isotopic signature it imparts to its metabolites.

When a 1:1 mixture of drotaverine and this compound is used in an in vitro or in vivo study, the mass spectrometer will detect the parent compounds as a characteristic "doublet" of peaks separated by 10 mass units. scispace.com Any molecule that is a metabolite of drotaverine will also appear as a doublet with the same mass difference. This doublet signature makes it easy to distinguish drug-related metabolites from the thousands of endogenous compounds present in a complex biological matrix. musechem.com

Once a potential metabolite is flagged by its isotopic pattern, high-resolution mass spectrometry (HRMS) can be used to determine its precise mass and predict its elemental formula. ijpras.com Further structural information is obtained using tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented, and the resulting pattern provides clues about its chemical structure, confirming the site of metabolic transformation (e.g., hydroxylation, demethylation). ijpras.comresearchgate.net Studies in rats have shown that drotaverine is extensively metabolized, with metabolites appearing in conjugated form in the bile. nih.gov

Investigation of Pharmacodynamic Mechanisms in In Vitro and Ex Vivo Models

In preclinical research, in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models are indispensable for elucidating the pharmacodynamic mechanisms of a drug. For Drotaverine, these studies have been crucial in understanding its action at the molecular, cellular, and metabolic levels. The stable isotope-labeled compound, this compound, serves as a critical analytical tool in these investigations. Its primary role is as an internal standard in quantitative analyses, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision of measurements of the non-labeled parent drug, Drotaverine.

Evaluation of Drug-Target Interactions at a Molecular Level

The therapeutic effects of a drug are initiated by its interaction with specific molecular targets. Research has identified the primary targets of Drotaverine, a benzylisoquinoline derivative structurally related to papaverine (B1678415), as phosphodiesterase 4 (PDE4) and L-type voltage-operated calcium channels (L-VOCCs). nih.govnih.govdrugbank.comdrugbank.com

Drotaverine is a selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.com By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP, which triggers a cascade of events resulting in smooth muscle relaxation. nih.govpatsnap.com Additionally, studies on pregnant rat uterine membranes have demonstrated that Drotaverine interacts with L-type Ca2+ channels. nih.gov It inhibits the binding of specific channel blockers like nitrendipine (B1678957) and diltiazem, suggesting an allosteric interaction with the channel that contributes to its spasmolytic effects. nih.gov

In studies designed to characterize these interactions, such as receptor binding assays or enzyme activity assays, this compound is employed as an internal standard. This allows researchers to precisely quantify the concentration of Drotaverine that elicits a specific level of inhibition or binding, which is essential for determining parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Molecular Targets of Drotaverine
Molecular TargetMechanism of InteractionPrimary Consequence
Phosphodiesterase 4 (PDE4)Selective InhibitionIncreased intracellular cAMP levels
L-Type Voltage-Operated Calcium Channels (L-VOCCs)Negative Allosteric Interaction / Blocking EffectInhibition of inward calcium ion (Ca2+) flux

Studies on Cellular Processes (e.g., cAMP Modulation, Calcium Homeostasis)

The interaction of Drotaverine with its molecular targets directly influences key cellular processes, primarily cyclic AMP (cAMP) modulation and calcium homeostasis. These processes are fundamental to the regulation of smooth muscle contractility.

cAMP Modulation: As a PDE4 inhibitor, Drotaverine's primary mechanism is to increase intracellular cAMP levels. patsnap.compatsnap.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). patsnap.com The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation. patsnap.com This mechanism is central to Drotaverine's efficacy as an antispasmodic. nih.govalfa-chemistry.com

In cellular studies investigating these pathways, this compound is indispensable for accurate quantification. When researchers measure changes in cAMP levels or calcium flux in response to Drotaverine, the deuterated standard allows them to correlate these changes precisely with the concentration of the drug in the cell culture medium.

Table 2: Effects of Drotaverine on Cellular Processes
Cellular ProcessEffect of DrotaverineUnderlying Molecular Action
cAMP SignalingIncreased intracellular cAMP concentrationInhibition of PDE4 enzyme
Calcium HomeostasisReduced intracellular Ca2+ availability for contractionBlockade of L-type voltage-operated calcium channels

Metabolic Flux Analysis in Cellular Systems

Metabolic flux analysis in cellular systems is used to understand how a drug is absorbed, distributed, metabolized, and eliminated (ADME). While comprehensive human metabolic data is limited, animal studies, particularly in rats, have identified the primary metabolic pathways for Drotaverine. nih.govdrugbank.com The drug undergoes extensive hepatic metabolism. nih.govdrugbank.com

The major identified metabolites include:

4'-desethyl-drotaverine

6-desethyl-drotaverine

Drotaveraldine

4'-desethyl-drotaveraldine

These metabolites are subsequently conjugated, primarily with glucuronic acid, and eliminated mainly through biliary excretion into the feces, with a smaller portion excreted in the urine. nih.govdrugbank.com

This compound is fundamentally important for these studies. As a stable isotope-labeled internal standard, it is added to biological samples (e.g., plasma, urine, or cell lysates) prior to extraction and analysis. Because it is chemically identical to the parent drug but has a different mass, it can be distinguished by a mass spectrometer. This allows for the precise quantification of the parent drug and its metabolites, correcting for any loss that may occur during sample preparation and analysis. This application is crucial for constructing accurate pharmacokinetic models and understanding the metabolic fate of Drotaverine. semanticscholar.orgnih.gov

Table 3: Identified Metabolites of Drotaverine in Rat Studies
MetaboliteMetabolic Reaction
4'-desethyl-drotaverineO-de-ethylation
6-desethyl-drotaverineO-de-ethylation
DrotaveraldineOxidation
4'-desethyl-drotaveraldineO-de-ethylation and Oxidation

Research in Drug-Drug Interactions and Enzyme Inhibition/Induction (Methodological Aspects)

Investigating drug-drug interactions (DDIs) and a compound's potential to inhibit or induce metabolic enzymes is a critical part of preclinical research. These studies help predict how a drug might behave when co-administered with other medications. Drotaverine has been noted to interact with several other drugs, altering their therapeutic effects. drugbank.comalfa-chemistry.com

Methodologically, in vitro systems such as human liver microsomes are used to assess a drug's impact on cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. taylorandfrancis.comtaylorandfrancis.com Studies would typically incubate Drotaverine with these microsomes to determine if it inhibits or induces the activity of specific CYP isoforms.

In this context, this compound's role is again as an analytical standard. To study the interaction between Drotaverine and another drug, researchers must be able to accurately measure the concentration of each. When analyzing samples from a DDI study using LC-MS, the use of this compound as an internal standard allows for the unambiguous quantification of Drotaverine, even in the presence of the co-administered drug and its metabolites. This ensures that any observed change in drug levels is accurately measured, providing reliable data on the potential for DDIs or enzyme modulation.

Table 4: Known Drug Interactions with Drotaverine
Interacting DrugReported Effect of Interaction
Isosorbide MononitrateEnhances vasodilatory activity alfa-chemistry.com
RiociguatIncreases hypotensive activities drugbank.comalfa-chemistry.com
LevodopaPotential interaction (mentioned as a possible interactor) carehospitals.com
Patent BlueTherapeutic efficacy of Drotaverine can be decreased drugbank.com

Table of Mentioned Compounds

Compound Name
4'-desethyl-drotaveraldine
4'-desethyl-drotaverine
6-desethyl-drotaverine
Cyclic adenosine monophosphate (cAMP)
Diltiazem
Drotaveraldine
Drotaverine
This compound
Ibuprofen
Isosorbide Mononitrate
Ketoprofen
Levodopa
Nifedipine
Nitrendipine
Papaverine
Patent Blue
Riociguat
Theophylline

Future Directions and Advanced Research Perspectives for Deuterated Drotaverine

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds, including Drotaverine-d10 Hydrochloride, is continually evolving, with a focus on improving efficiency, selectivity, and scalability. Future research is anticipated to concentrate on the development of novel deuteration methodologies that can be applied to complex molecules like drotaverine.

A significant area of advancement lies in C-H activation , a powerful technique that allows for the direct replacement of hydrogen atoms with deuterium (B1214612). acs.orgchemrxiv.org This approach bypasses the need for pre-functionalized starting materials, which is often a requirement in classical synthesis methods. nih.gov Research is increasingly focused on the use of more abundant and less expensive base metals as catalysts, such as iron and manganese, to replace precious metals like iridium and palladium. rsc.org For instance, manganese-catalyzed C-H activation has shown promise for a variety of transformations, although it has been primarily limited to substrates with nitrogen-containing directing groups. rsc.org

Hydrogen Isotope Exchange (HIE) is another key methodology that is becoming more widespread for the late-stage introduction of deuterium into molecules. acs.orgnih.gov Homogeneous transition metal-catalyzed HIE offers a practical way to achieve deuteration under milder conditions. nih.gov Recent developments include silver-catalyzed C-H bond deuteration of five-membered aromatic heterocycles, a common structural motif in pharmaceuticals. nih.gov

Future methodologies are also likely to focus on achieving higher site-selectivity. The ability to precisely control which hydrogen atoms are replaced with deuterium is crucial for optimizing the desired pharmacokinetic effects and minimizing unintended consequences. researchgate.net This "precision deuteration" can go beyond simply improving pharmacokinetic parameters to address issues like metabolism-mediated toxicity and drug interactions. acs.org The development of new catalysts and transient directing group strategies will be instrumental in achieving this level of control. rsc.org

Deuteration Method Description Potential Advantages for Drotaverine Deuteration
Transition Metal-Catalyzed C-H Activation Direct replacement of C-H bonds with C-D bonds using a metal catalyst. acs.orgEnables late-stage deuteration, potentially simplifying the synthesis of complex deuterated analogs of drotaverine.
Hydrogen Isotope Exchange (HIE) Exchange of hydrogen atoms for deuterium atoms, often catalyzed by transition metals. nih.govOffers a direct and efficient method for deuterium incorporation, which could be applied to the drotaverine scaffold.
Use of Deuterated Reagents Incorporating deuterium by using reagents where hydrogen atoms have been replaced by deuterium (e.g., D2O, CD3I). A straightforward method for introducing deuterium into specific functional groups during the synthesis of drotaverine precursors.
Synthesis from Deuterated Precursors Building the molecule using starting materials that already contain deuterium. Allows for the precise placement of deuterium atoms in the final drotaverine-d10 molecule.

Integration with Advanced Analytical Platforms and Omics Technologies

The analysis of deuterated compounds like this compound necessitates the use of sophisticated analytical techniques. The integration of deuterated drotaverine with advanced analytical platforms and "omics" technologies is poised to provide unprecedented insights into its biological activity.

Advanced analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the characterization and quantification of deuterated compounds. doi.orgnih.gov LC-MS is particularly valuable for its high sensitivity and ability to separate and identify metabolites in complex biological matrices. nih.gov NMR, on the other hand, provides detailed structural information and can be used to determine the precise location and extent of deuteration. sigmaaldrich.com The combined use of these platforms allows for a comprehensive understanding of how deuteration affects the disposition of drotaverine in biological systems. wiley.com

The field of metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, stands to benefit significantly from the use of deuterated drotaverine. Stable isotope labeling is a cornerstone of metabolomics research, enabling the precise tracking of molecular interactions and the mapping of metabolic fluxes. creativebiomart.net By using this compound as a tracer, researchers can follow its metabolic fate and identify its various metabolites with high confidence. metsol.com This approach, sometimes referred to as 'Deuteromics', involves the near-universal labeling of the metabolome following the administration of a deuterium-labeled compound. metsol.com

In metabolomics , this compound can serve as a stable isotope-labeled internal standard for the accurate quantification of unlabeled drotaverine and its metabolites in biological samples. clearsynth.com This is crucial for pharmacokinetic studies and for understanding inter-individual variability in drug metabolism. The use of a deuterated internal standard helps to correct for matrix effects in LC-MS analysis, leading to more reliable and reproducible data. kcasbio.com Furthermore, stable isotope labeling can be used to differentiate between endogenous and exogenous sources of certain molecules, which is important in biomarker research. acs.org

In proteomics , the study of the entire set of proteins expressed by an organism, stable isotope labeling techniques are widely used for quantitative analysis. While the direct application of deuterated drotaverine in proteomics is less common, the methodologies are related. For instance, Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a metabolic labeling approach used for protein and peptide biomarker discovery. nih.gov The principles of using stable isotopes to differentiate and quantify biomolecules are central to both fields. nih.gov Challenges such as the chromatographic deuterium effect (CDE), where deuterated compounds may elute at different times than their non-deuterated counterparts in reverse-phase chromatography, need to be considered and can be mitigated through optimized analytical methods. acs.orgnih.gov

Technology Application with Deuterated Drotaverine Anticipated Insights
LC-MS/MS Quantitative bioanalysis of drotaverine and its metabolites using Drotaverine-d10 HCl as an internal standard. nih.govImproved accuracy and precision in pharmacokinetic studies.
High-Resolution Mass Spectrometry (HRMS) Identification of novel metabolites of drotaverine by tracking the deuterium label. mdpi.comA more complete picture of the metabolic pathways of drotaverine.
NMR Spectroscopy Structural elucidation of metabolites and confirmation of deuterium positions. sigmaaldrich.comUnderstanding the structural changes drotaverine undergoes during metabolism.
Metabolomics Tracing the metabolic fate of deuterated drotaverine and its impact on endogenous metabolic pathways. metsol.comElucidation of the mechanism of action and potential off-target effects.
Proteomics (Indirectly) Applying principles of stable isotope labeling to identify protein targets or biomarkers affected by drotaverine treatment. nih.govIdentification of biomarkers of drug efficacy or toxicity.

Theoretical Advancement in Deuterated Compound Pharmacokinetics and Metabolism

The development of deuterated drugs is increasingly supported by theoretical and computational approaches that aim to predict the effects of isotopic substitution on a drug's pharmacokinetic properties. alfa-chemistry.com These in silico methods can help to rationalize the selection of deuteration sites and prioritize synthetic efforts.

A key concept in this area is the Deuterium Kinetic Isotope Effect (DKIE) . nih.gov The C-D bond is stronger than the C-H bond, and therefore, its cleavage during metabolic reactions is generally slower. nih.gov The magnitude of the DKIE can provide insights into the rate-limiting steps of a drug's metabolism. nih.gov However, the in vivo consequences of deuteration are not always straightforward to predict, as multiple metabolic pathways and enzyme systems are often involved. plos.orgsemanticscholar.org

Future research will likely focus on developing more sophisticated and predictive computational models that can account for the complexities of drug metabolism in different species and patient populations. nih.gov This will involve integrating data from various sources, including in vitro metabolism studies, animal pharmacokinetic data, and human clinical data, to build more robust and reliable models.

Role in Non-Clinical Biomarker Discovery and Validation

This compound can play a crucial role in the discovery and validation of non-clinical biomarkers. Biomarkers are measurable indicators of a biological state or condition and are essential for monitoring disease progression and therapeutic response.

In the context of biomarker discovery, stable isotope labeling is a powerful technique. oup.com By using deuterated compounds, researchers can trace metabolic pathways and identify changes in the levels of endogenous molecules that are associated with a particular disease or drug treatment. mdpi.com For example, this compound could be used in animal models to investigate how drotaverine treatment affects specific metabolic pathways, potentially leading to the discovery of new biomarkers of efficacy or toxicity.

For biomarker validation, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry. pharmaffiliates.comacanthusresearch.com this compound can serve as an ideal internal standard for the accurate and precise measurement of drotaverine levels in biological matrices. pharmaffiliates.com This is critical for establishing a clear relationship between drug exposure and biomarker response in non-clinical studies. The use of a stable isotope-labeled internal standard helps to minimize analytical variability and ensures the reliability of the biomarker data. kcasbio.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Drotaverine-d10 Hydrochloride in research samples?

  • Methodological Answer : Reverse-phase HPLC with C18 columns (150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer-methanol (70:30) is commonly used, with UV detection at 207 nm. Method validation includes linearity (1.09–10.90 μg/mL, r² ≥ 0.9999), precision (RSD < 1.5%), and recovery rates (99.67–100.1%) . Deuterium labeling necessitates isotopic purity verification via mass spectrometry or NMR .

Q. How is this compound synthesized, and what are the critical characterization steps?

  • Methodological Answer : Synthesis involves deuterium substitution at specific positions in the Drotaverine hydrochloride structure. Characterization includes:

  • Isotopic Purity : LC-MS or NMR to confirm deuterium incorporation (>98% purity) .
  • Crystallography : X-ray diffraction to analyze crystal structure and hydrogen-bonding patterns, as demonstrated for related hydrochloride salts .
  • Elemental Analysis : Verification of chloride content via titration or ion chromatography .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in sealed, light-protected containers at 2–8°C. Stability studies should monitor degradation under stress conditions (e.g., heat, humidity, acidic/alkaline pH) using HPLC to detect impurities. Incompatible with strong oxidizers and extreme pH, which may induce decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium isotope effect (DIE) data during pharmacokinetic studies?

  • Methodological Answer :

  • Experimental Design : Use factorial design to isolate variables (e.g., pH, temperature, enzymatic activity) affecting DIE. For example, test metabolic stability in hepatocyte incubations with isotopologue-specific monitoring .
  • Data Analysis : Apply multivariate regression (e.g., support vector regression) to distinguish isotopic effects from matrix interferences .

Q. What strategies optimize this compound dissolution profiles in formulation development?

  • Methodological Answer :

  • Excipient Screening : Test viscosity-reducing agents (e.g., L-arginine, benzenesulfonic acid) to enhance solubility .
  • Kinetic Modeling : Use first-order or Higuchi models to analyze in vitro release data. For example, factorial design can optimize fast-dissolving tablets by varying disintegrant ratios .

Q. How should researchers design impurity profiling studies for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (0.1 M HCl/NaOH). Monitor degradation products via HPLC with photodiode array detection .
  • Thresholds : Set acceptance criteria for impurities (e.g., ≤0.2% for unknown degradants) based on ICH Q3A guidelines. Quantify using relative response factors .

Contradictions and Considerations

  • Stability Data Gaps : notes a lack of reactivity data, necessitating empirical validation of decomposition pathways under non-standard conditions.
  • Analytical Sensitivity : Methods validated for non-deuterated analogs (e.g., Hydroxyzine HCl ) may require adjustment for deuterated compounds due to altered retention times or ionization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.